(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid
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Overview
Description
(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid is a compound that combines the structural features of a triazole ring and an adamantane moiety The triazole ring is a five-membered ring containing three nitrogen atoms, while the adamantane moiety is a diamondoid structure known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid typically involves the formation of the triazole ring followed by its attachment to the adamantane structure. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions . The adamantane moiety can be introduced through various substitution reactions, where the triazole ring is attached to an adamantane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition and substitution reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the adamantane moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives. Substitution reactions can introduce various functional groups onto the triazole ring or the adamantane moiety .
Scientific Research Applications
(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity and selectivity . These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Adamantane derivatives: Compounds containing the adamantane moiety are known for their stability and are used in various applications, including antiviral drugs like amantadine.
Uniqueness
(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid is unique due to the combination of the triazole ring and adamantane moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-[3-(1,2,4-triazol-1-yl)-1-adamantyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-12(19)6-13-2-10-1-11(3-13)5-14(4-10,7-13)17-9-15-8-16-17/h8-11H,1-7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIJPLZEWJHJBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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